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molecular formula C21H16Cl2N4O3 B6335499 N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride CAS No. 936539-81-0

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride

Cat. No. B6335499
M. Wt: 443.3 g/mol
InChI Key: AAOFVYUBIRCAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524907B2

Procedure details

To a 780 L Hastelloy reactor, was charged 4-cyanobenzoyl chloride (E) (17.2 kg, 1.1 eq.) and THF (92 kg, 3.5 parts). Reactor contents were agitated at 22° C. (19-25° C.) until all of the solids had dissolved. The resulting solution was transferred to a lower receiver and the reactor was rinsed forward with THF (26 kg, 1 part). Compound D (26.4 kg, 1 eq.), THF (396 kg, 15 parts) and pyridine (2.90 kg, 0.4 eq.) were charged to a clean reactor. The pump and lines were rinsed forward with THF (34 kg, 1.3 parts). Via a metering pump, the 4-cyanobenzoyl chloride/THF solution was charged to the reactor, keeping the temperature at <30° C. and rinsing forward with THF (ca. 10 kg). The resulting yellow-colored slurry was agitated at 22° C. (19-25° C.) for ca 2 hrs. In-process HPLC taken after 2 hrs showed a compound of Formula D content of 0%, indicating completion of the reaction. The slurry was filtered onto a pressure nutsche fitted with a filter cloth. The reactor, pump, lines and wet cake were rinsed with three portions of ethanol (ca. 15 kg each). The wet filter cake was discharged (65.4 kg) and transferred back to the reactor for slurry wash in ethanol (317 kg, 12 parts) at 22° C. (19-25° C.) for ca. 1 hr. The slurry was filtered onto the pressure nutsche and the reactor, pump, lines, and wet filter cake were rinsed with two portions of ethanol (ca. 15 kg each) and two portions of THF (ca. 15 kg each). The wet filter cake was dried under vacuum with a maximum temperature of warm glycol bath (to heat the dryer jacket) of 40° C. After 14.5 hrs of drying, LOD was 0.75%. The dried material was milled (screen 0.125″) to give 31.8 kg of product, which was dried under vacuum for another 10.5 hrs. LOD after drying was 1.8%, and the product was discharged (31.5 kg) in 74.8% yield (expected 60-90%). HPLC showed 100% purity.
Quantity
17.2 kg
Type
reactant
Reaction Step One
Name
Quantity
92 kg
Type
solvent
Reaction Step One
Quantity
26.4 kg
Type
reactant
Reaction Step Two
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Name
Quantity
396 kg
Type
solvent
Reaction Step Two
Yield
74.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:9])=[O:8])=[CH:5][CH:4]=1)#[N:2].[NH2:12][C:13]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:14]=1[C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][N:19]=1)=[O:16].N1C=CC=CC=1>C1COCC1>[ClH:9].[Cl:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:15](=[O:16])[C:14]2[CH:25]=[C:26]([O:29][CH3:30])[CH:27]=[CH:28][C:13]=2[NH:12][C:7](=[O:8])[C:6]2[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[N:19][CH:20]=1 |f:4.5|

Inputs

Step One
Name
Quantity
17.2 kg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
92 kg
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.4 kg
Type
reactant
Smiles
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
Name
Quantity
2.9 kg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
396 kg
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 3) °C
Stirring
Type
CUSTOM
Details
Reactor contents were agitated at 22° C. (19-25° C.) until all of the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
WASH
Type
WASH
Details
the reactor was rinsed forward with THF (26 kg, 1 part)
WASH
Type
WASH
Details
The pump and lines were rinsed forward with THF (34 kg, 1.3 parts)
ADDITION
Type
ADDITION
Details
Via a metering pump, the 4-cyanobenzoyl chloride/THF solution was charged to the reactor
CUSTOM
Type
CUSTOM
Details
at <30° C.
WASH
Type
WASH
Details
rinsing forward with THF (ca. 10 kg)
STIRRING
Type
STIRRING
Details
The resulting yellow-colored slurry was agitated at 22° C. (19-25° C.) for ca 2 hrs
CUSTOM
Type
CUSTOM
Details
completion of the reaction
FILTRATION
Type
FILTRATION
Details
The slurry was filtered onto a pressure nutsche
CUSTOM
Type
CUSTOM
Details
fitted with a filter cloth
WASH
Type
WASH
Details
The reactor, pump, lines and wet cake were rinsed with three portions of ethanol (ca. 15 kg each)
WASH
Type
WASH
Details
wash in ethanol (317 kg, 12 parts) at 22° C. (19-25° C.) for ca. 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered onto the pressure nutsche
WASH
Type
WASH
Details
the reactor, pump, lines, and wet filter cake were rinsed with two portions of ethanol (ca. 15 kg each) and two portions of THF (ca. 15 kg each)
CUSTOM
Type
CUSTOM
Details
The wet filter cake was dried under vacuum with a maximum temperature of warm glycol bath (
TEMPERATURE
Type
TEMPERATURE
Details
to heat the dryer jacket) of 40° C
CUSTOM
Type
CUSTOM
Details
After 14.5 hrs of drying
Duration
14.5 h
CUSTOM
Type
CUSTOM
Details
The dried material was milled (screen 0.125″)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC=1C=CC(=NC1)NC(C1=C(C=CC(=C1)OC)NC(C1=CC=C(C=C1)C#N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 kg
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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